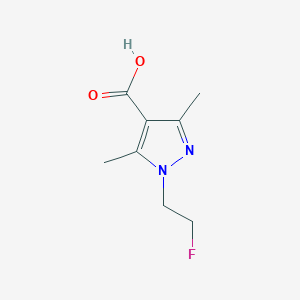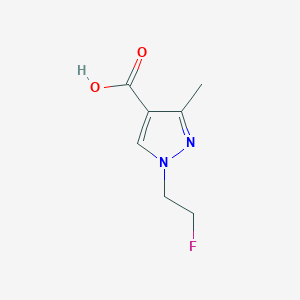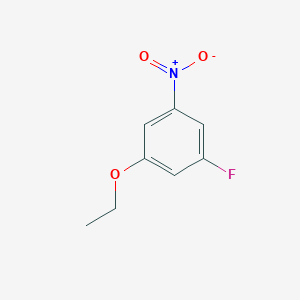
4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorine and fluorine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoroethyl fluoroacetate: Similar in containing both fluorine and ethyl groups.
2-chloro-2,2-difluoro-N-(2-fluoroethyl)acetamide: Contains both chlorine and fluorine atoms, similar to 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms attached to a pyrazole ring
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVYBGOPJXRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[(naphthalen-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B7935021.png)
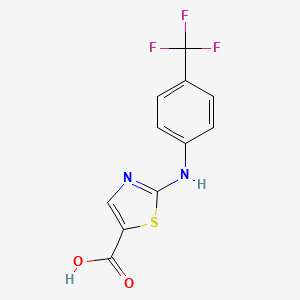

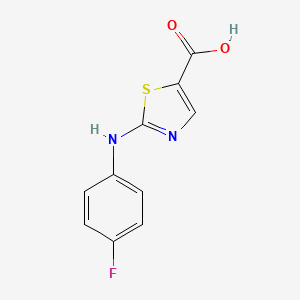
![Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7935036.png)
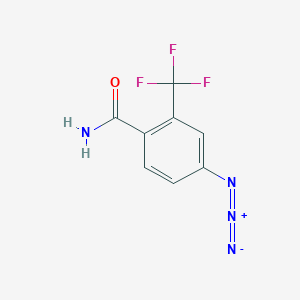

![{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B7935063.png)

![2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoicacid](/img/structure/B7935077.png)
